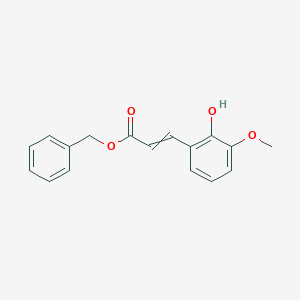![molecular formula C6H6 B14280513 Bicyclo[2.1.1]hex-2-yne CAS No. 162376-16-1](/img/structure/B14280513.png)
Bicyclo[2.1.1]hex-2-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.1.1]hex-2-yne is a unique and intriguing compound in the field of organic chemistry. It is a bicyclic hydrocarbon with a strained triple bond, which makes it highly reactive and of significant interest for various chemical reactions and applications. The structure of this compound consists of a six-membered ring with two bridgehead carbons, creating a rigid and constrained framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.1]hex-2-yne typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes under photochemical conditions . This reaction forms the bicyclic structure with the desired triple bond. Another approach involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes . These methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound is less common due to its highly reactive nature and the complexity of its synthesis. advancements in photochemical and catalytic methods have made it possible to produce this compound on a larger scale for research and specialized applications .
化学反応の分析
Types of Reactions
Bicyclo[2.1.1]hex-2-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different bicyclic structures.
Substitution: Substitution reactions can occur at the bridgehead carbons or the triple bond, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse bicyclic derivatives .
科学的研究の応用
Bicyclo[2.1.1]hex-2-yne has several scientific research applications, including:
作用機序
The mechanism of action of Bicyclo[2.1.1]hex-2-yne involves its highly strained triple bond, which makes it highly reactive. The compound can undergo various cycloaddition and substitution reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Bicyclo[2.1.1]hex-2-yne can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Another strained bicyclic hydrocarbon with a different ring size and reactivity.
Bicyclo[3.1.1]heptane: A larger bicyclic compound with different chemical properties and applications.
Bicyclo[2.2.0]hexene: A related compound with a different ring structure and reactivity.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
162376-16-1 |
|---|---|
分子式 |
C6H6 |
分子量 |
78.11 g/mol |
IUPAC名 |
bicyclo[2.1.1]hex-2-yne |
InChI |
InChI=1S/C6H6/c1-2-6-3-5(1)4-6/h5-6H,3-4H2 |
InChIキー |
ICPYZAJIKKYJCC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1C#C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


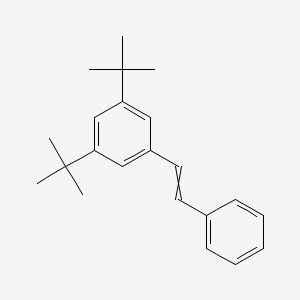
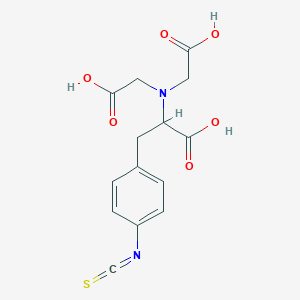
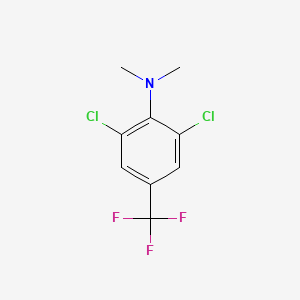
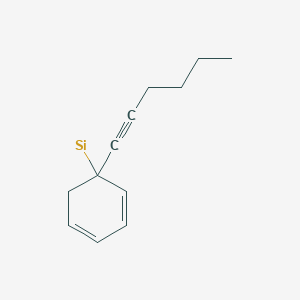
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
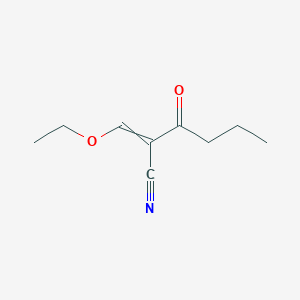
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
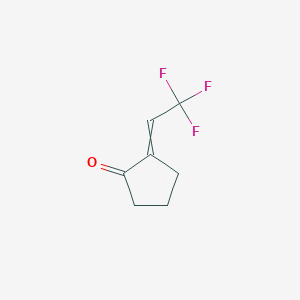
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
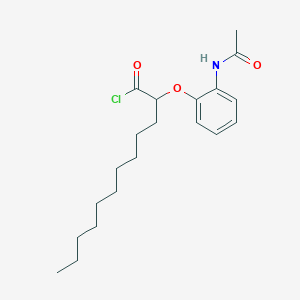
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)

